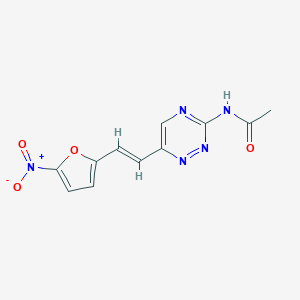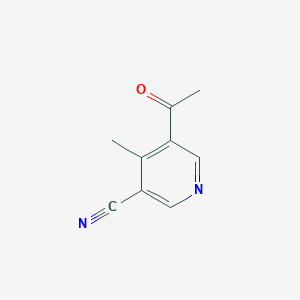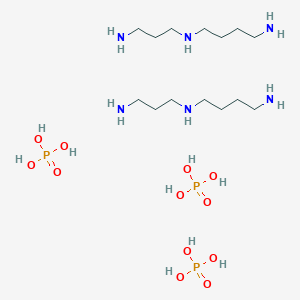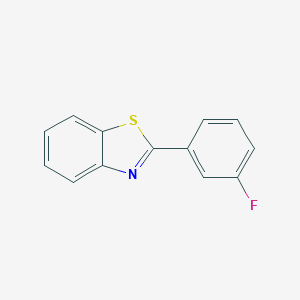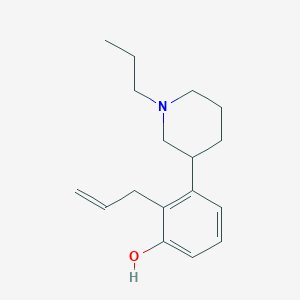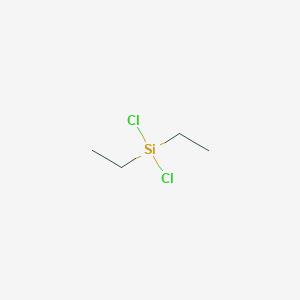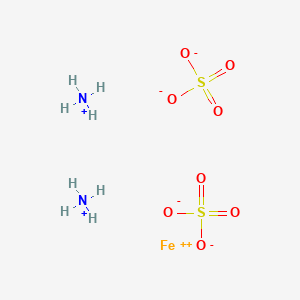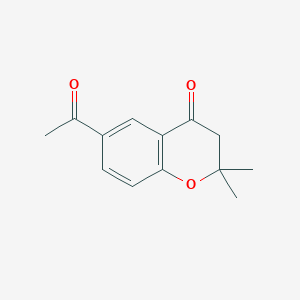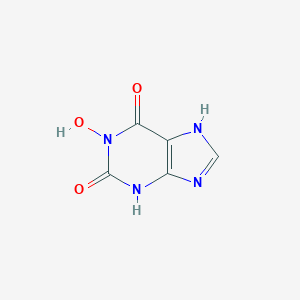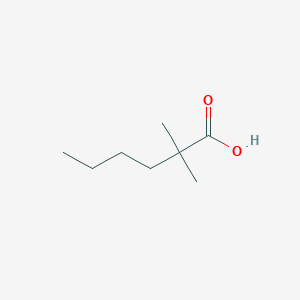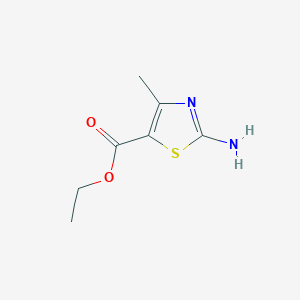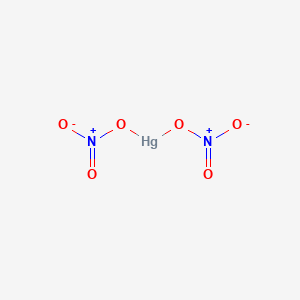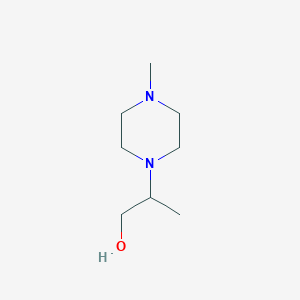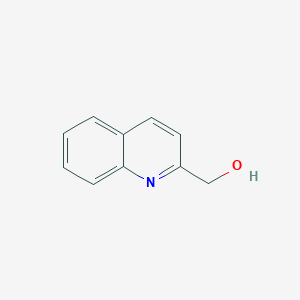![molecular formula C16H9ClN3NaO7S B155582 Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate CAS No. 10132-98-6](/img/structure/B155582.png)
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate, commonly known as Sudan III, is a synthetic azo dye that is widely used in scientific research. This compound is a lipophilic dye and is commonly used in staining of lipids in tissues and cells. Sudan III is also used as a food dye and in the textile industry.
Mecanismo De Acción
The mechanism of action of Sudan III is not fully understood. It is believed to interact with lipids in tissues and cells, resulting in a red-orange color. Sudan III is also thought to bind to proteins, resulting in a shift in absorbance spectra.
Efectos Bioquímicos Y Fisiológicos
Sudan III is not known to have any significant biochemical or physiological effects. However, it is important to note that Sudan III is a synthetic azo dye and may have potential health effects if ingested or absorbed through the skin. Therefore, proper precautions should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sudan III has several advantages in lab experiments. It is a relatively inexpensive compound and is readily available. Its lipophilic nature makes it useful in lipid staining of tissues and cells. However, there are also limitations to using Sudan III in lab experiments. It is not specific to any particular lipid and may stain non-lipid structures. Sudan III is also not suitable for use in live cells as it is toxic and may interfere with cellular processes.
Direcciones Futuras
For the use of Sudan III in scientific research include the development of lipid-based drug delivery systems and new pH indicators for analytical chemistry.
Métodos De Síntesis
Sudan III is synthesized by the diazotization of 3-chloro-2-hydroxy-5-nitroaniline followed by coupling with 5-hydroxynaphthalene-1-sulphonic acid. The resulting compound is then converted to its sodium salt form. The synthesis of Sudan III is a multistep process that requires careful attention to detail and proper equipment.
Aplicaciones Científicas De Investigación
Sudan III is used in a variety of scientific research applications. Its lipophilic nature makes it useful in lipid staining of tissues and cells. It is also used in the detection of fat-soluble vitamins in food samples. Sudan III is used in the textile industry to dye nylon, silk, and wool. It is also used as a pH indicator in analytical chemistry.
Propiedades
Número CAS |
10132-98-6 |
|---|---|
Nombre del producto |
Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate |
Fórmula molecular |
C16H9ClN3NaO7S |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
sodium;6-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H10ClN3O7S.Na/c17-11-6-8(20(23)24)7-13(16(11)22)19-18-12-5-4-9-10(15(12)21)2-1-3-14(9)28(25,26)27;/h1-7,21-22H,(H,25,26,27);/q;+1/p-1 |
Clave InChI |
ZTUZEAKLMFILMI-XMMWENQYSA-M |
SMILES isomérico |
C1=CC2=C(C=C/C(=N\NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)/C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C(=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC2=C(C=CC(=NNC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)C2=O)C(=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



